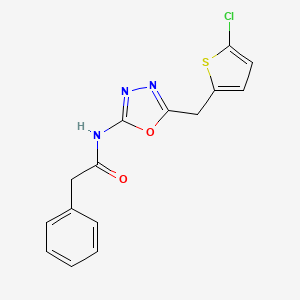

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic molecule that contains several functional groups. These include an amide group (-CONH2), a 1,3,4-oxadiazole ring, a phenyl group (a benzene ring), and a 5-chlorothiophen-2-yl group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole ring and the phenyl group suggests that this compound may have a planar structure, which could have implications for its physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The 1,3,4-oxadiazole ring is generally stable, but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could result in hydrogen bonding, which could affect the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación

Cancer Research

1,3,4-oxadiazole derivatives have shown promise in cancer research. For instance, derivatives have been evaluated as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in the treatment of small lung cancer. Novel substituted derivatives demonstrated significant inhibition of cell growth, with some compounds being equipotent to the standard Bevacizumab (Panchal, Rajput, & Patel, 2020). Another study found that certain oxadiazole derivatives induced apoptosis in breast and colorectal cancer cell lines, highlighting their potential as anticancer agents (Zhang et al., 2005).

Antimicrobial Activity

Oxadiazole derivatives have been synthesized and tested for their antibacterial activity against pathogens like Salmonella typhi. Compounds such as 5-[(4-bromobenzyl)-1,3,4-oxadiazole-2-amine] showed significant antibacterial activity, presenting a potential avenue for treating bacterial infections (Salama, 2020). Another set of derivatives demonstrated potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, suggesting their usefulness in addressing drug-resistant infections (Parikh & Joshi, 2014).

Anti-inflammatory and Analgesic Applications

The anti-inflammatory activity of oxadiazole derivatives has been explored, with some compounds showing considerable efficacy in rat models. These findings suggest potential applications in treating inflammation-related conditions (Nargund, Reddy, & Hariprasad, 1994). Additionally, computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have highlighted their analgesic and anti-inflammatory potentials, further indicating the versatility of these compounds in medical research (Faheem, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c16-12-7-6-11(22-12)9-14-18-19-15(21-14)17-13(20)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREPABVVMHSMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-methyl-N-(2-morpholinoethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2684555.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2684558.png)

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684568.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![N-(2-methoxy-5-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2684576.png)